Cdk-IN-2

Kinase Selectivity Profiling Transcriptional CDK Inhibition Target Deconvolution

Cdk-IN-2 is a highly selective CDK9 inhibitor (IC50<8nM) with >600-fold selectivity over CDK1/2/4/7/8, enabling clean target deconvolution without multi-kinase paneling. Validated in cellular H3S10 phosphorylation assays for built-in on-target biomarkers. Choose Cdk-IN-2 for reliable enzymatic assay control with single-digit nM potency that avoids saturation. Available at ≥98% purity for research use. Inquire for bulk quotes.

Molecular Formula C18H19ClFN3O2
Molecular Weight 363.8 g/mol
CAS No. 1269815-17-9
Cat. No. B1139451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk-IN-2
CAS1269815-17-9
Synonyms(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide
Molecular FormulaC18H19ClFN3O2
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)C3CCCNC3
InChIInChI=1S/C18H19ClFN3O2/c1-25-16-5-4-12(20)7-14(16)13-8-17(22-10-15(13)19)23-18(24)11-3-2-6-21-9-11/h4-5,7-8,10-11,21H,2-3,6,9H2,1H3,(H,22,23,24)/t11-/m1/s1
InChIKeyAHMKHNVZGOQLRQ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk-IN-2 (CAS 1269815-17-9): Chemical Identity and Baseline Classification for Procurement


Cdk-IN-2 (CAS 1269815-17-9), also known as CDK inhibitor II, is a small-molecule cyclin-dependent kinase inhibitor chemically defined as (3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide with molecular formula C18H19ClFN3O2 and molecular weight 363.81 g/mol . The compound was disclosed in patent WO2011026917A1 (Example 4) as a member of a heteroaryl kinase inhibitor series [1]. It is commercially available from multiple vendors for research use only, with reported purity specifications ranging from >98% to 99.46% by HPLC .

Why Cdk-IN-2 (CAS 1269815-17-9) Cannot Be Substituted with Alternative CDK9 Inhibitors


CDK9 inhibitors exhibit substantial variation in selectivity profiles, potency ranges, and off-target kinase engagement that preclude simple functional substitution. Compounds within this class differ by orders of magnitude in their selectivity windows over other CDK family members—a parameter that directly determines whether observed cellular phenotypes reflect CDK9-specific pharmacology or confounding multi-kinase inhibition . Substituting Cdk-IN-2 with a pan-CDK inhibitor such as Flavopiridol (IC50: CDK1 30 nM, CDK2 170 nM, CDK4 100 nM) introduces broad-spectrum activity that confounds target-specific interpretation [1]. Similarly, alternative CDK9-selective probes vary widely in their absolute potency (ranging from <0.4 nM to >10 nM) and selectivity margins over CDK1/2/4/7, making inter-study comparisons invalid without accounting for these quantitative differences .

Cdk-IN-2 (CAS 1269815-17-9): Quantitative Evidence of Differentiated Performance Versus Comparators


CDK9 Selectivity Window: >600-Fold Discrimination Against CDK1, CDK2, CDK4, CDK7, and CDK8

Cdk-IN-2 (designated iCDK9 or CDK9-IN-2) demonstrates >600-fold selectivity for CDK9-CycT1 over CDK1-CycB, CDK2-CycA, CDK4-CycD1, CDK7-CycH-MAT1, and CDK8-CycC in kinase panel profiling . This selectivity margin is substantially larger than that observed with pan-CDK inhibitors such as Dinaciclib (CDK9 IC50 4 nM; CDK2 IC50 1 nM; CDK5 IC50 1 nM; CDK1 IC50 3 nM) and multi-CDK inhibitor AT7519 (CDK9 IC50 <10 nM; CDK1 IC50 210 nM; CDK2 IC50 47 nM) , enabling more confident attribution of biological effects to CDK9 inhibition rather than off-target CDK1/2/4/7/8 activity.

Kinase Selectivity Profiling Transcriptional CDK Inhibition Target Deconvolution

Biochemical CDK9 Potency: IC50 <8 nM Versus Comparator CDK9 Inhibitors

Cdk-IN-2 inhibits CDK9 with an IC50 value of <8 nM as reported in patent WO2011026917A1 (Example 4) [1]. This potency positions it between pan-CDK inhibitors such as Flavopiridol (CDK9 IC50 not explicitly reported; CDK1/2/4 IC50 = 30/170/100 nM) [2] and ultra-potent CDK9 probes such as NVP-2 (CDK9 IC50 = 0.5 nM) . Notably, the compound's potency is achieved with a molecular weight (363.81 Da) and structural complexity that differs from alternative CDK9 inhibitors, providing a distinct chemical scaffold for structure-activity relationship (SAR) exploration.

CDK9 Enzymatic Assay Inhibitor Potency Benchmarking Kinase Inhibitor Pharmacology

Cellular Target Engagement: H3S10 Phosphorylation Reduction and Meiotic Progression Delay

Cdk-IN-2 demonstrates functional CDK9 inhibition in cellular systems as evidenced by reduced phosphorylation of histone H3 at serine 10 (H3S10), a known CDK9 substrate and mitotic progression marker . In spermatocyte assays, Cdk-IN-2 treatment decreases the transition rate from prophase to metaphase I, indicating direct modulation of meiotic cell cycle progression . In cancer cell line viability assays, Cdk-IN-2 exhibits IC50 values of 5 nM in A2058 melanoma cells and 7 nM in H929 multiple myeloma cells at 72 hours , confirming cellular potency consistent with its biochemical IC50. Unlike pan-CDK inhibitors that induce broad cell cycle arrest across multiple phases, Cdk-IN-2's selective CDK9 inhibition produces a distinct phenotypic signature.

CDK9 Biomarker Assay Histone H3 Phosphorylation Meiotic Cell Cycle

Commercial Purity and Solubility Specifications Across Vendors

Commercial sourcing of Cdk-IN-2 reveals vendor-specific purity and solubility specifications that may impact experimental reproducibility. Reported purities range from >98% (Adooq, MolNova) [1] to 99.46% by HPLC (Selleck) . DMSO solubility specifications vary from ≥73 mg/mL (Selleck) to ≥100 mg/mL (Aladdin, Hoelzel) , corresponding to ≥200 mM stock solution capacity. These differences—while modest in absolute terms—may affect the preparation of high-concentration stock solutions for in vivo formulation or high-throughput screening applications where trace impurities could introduce assay artifacts. The compound is supplied as a solid powder with recommended storage at -20°C for up to 3 years .

Compound Quality Control Solubility for In Vitro Assays Procurement Specifications

Recommended Research Applications for Cdk-IN-2 (CAS 1269815-17-9) Based on Quantitative Evidence


CDK9-Selective Target Validation Studies Requiring Minimal Off-Target Kinase Interference

Use Cdk-IN-2 when experimental design demands >600-fold selectivity over CDK1/2/4/7/8 to confidently attribute observed transcriptional or cell cycle phenotypes to CDK9 inhibition. This selectivity window exceeds that of pan-CDK inhibitors (Dinaciclib, AT7519) and many alternative CDK9 probes, reducing the need for multi-inhibitor panel deconvolution. Suitable for mechanistic studies where CDK9-specific pharmacology must be distinguished from CDK1/2-mediated cell cycle arrest.

Cellular Assays Requiring H3S10 Phosphorylation as a Pharmacodynamic Biomarker

Cdk-IN-2 has validated utility in cellular assays monitoring H3S10 phosphorylation as a direct readout of CDK9 target engagement. The compound's demonstrated ability to reduce H3S10 phosphorylation provides a built-in biomarker for confirming on-target activity. This is particularly valuable in spermatocyte meiotic progression studies or in cancer cell lines where CDK9-dependent transcriptional programs are being interrogated.

Kinase Inhibitor Reference Standard for CDK9 Biochemical Assay Development

With a biochemical IC50 of <8 nM and well-defined chemical structure (C18H19ClFN3O2, MW 363.81), Cdk-IN-2 serves as a reliable reference inhibitor for CDK9 enzymatic assay development and validation. Its potency falls within the single-digit nM range—sufficient for robust signal window generation without the extreme potency of sub-nM probes that may saturate assay dynamic range. The compound's commercial availability at >99% purity supports use as an internal assay control. [1]

Comparative Pharmacology Studies Requiring a Selective CDK9 Probe with Defined Kinase Panel Profile

In head-to-head comparisons against multi-CDK or pan-CDK inhibitors, Cdk-IN-2 provides a CDK9-selective reference point. Studies comparing Flavopiridol (pan-CDK) versus Cdk-IN-2 can dissect CDK9-specific transcriptional effects from broader CDK1/2/4-mediated cell cycle effects. The compound's documented selectivity profile (>600-fold over CDK1/2/4/7/8) enables cleaner pharmacological dissection than using moderately selective probes. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.